molecular formula C10H7F3O B13034718 6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one

6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B13034718
M. Wt: 200.16 g/mol
InChI Key: YOGADDKNWLNVGB-UHFFFAOYSA-N
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Description

6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one is a fluorinated organic compound Fluorinated compounds are often of interest in various fields due to their unique chemical properties, such as increased stability and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one typically involves the introduction of fluorine atoms into a naphthalene derivative. Common methods include:

    Electrophilic fluorination: Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

    Nucleophilic fluorination: Using sources like potassium fluoride (KF) or cesium fluoride (CsF) in polar aprotic solvents.

Industrial Production Methods

Industrial production might involve scalable methods such as continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors like cost, availability of reagents, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the ketone group to an alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

6,7,8-Trifluoro-3,4-dihydronaphthalen-1(2H)-one may have applications in:

    Chemistry: As a building block for synthesizing more complex fluorinated compounds.

    Biology: Potential use in studying enzyme interactions due to its unique structure.

    Medicine: Possible applications in drug development, particularly in designing molecules with enhanced metabolic stability.

    Industry: Use in the production of advanced materials with specific properties, such as increased thermal stability.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, for example, the compound might interact with biological targets through hydrogen bonding, hydrophobic interactions, or covalent bonding. The presence of fluorine atoms can influence the compound’s lipophilicity and metabolic stability.

Comparison with Similar Compounds

Similar Compounds

    6,7,8-Trifluoronaphthalene: Lacks the ketone group, which might affect its reactivity and applications.

    3,4-Dihydronaphthalen-1(2H)-one: Lacks fluorine atoms, resulting in different chemical properties and reactivity.

Properties

Molecular Formula

C10H7F3O

Molecular Weight

200.16 g/mol

IUPAC Name

6,7,8-trifluoro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C10H7F3O/c11-6-4-5-2-1-3-7(14)8(5)10(13)9(6)12/h4H,1-3H2

InChI Key

YOGADDKNWLNVGB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC(=C(C(=C2C(=O)C1)F)F)F

Origin of Product

United States

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